1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856514
InChI: InChI=1S/C13H21N3/c1-15(2)13-5-3-11(4-6-13)9-16-8-7-12(14)10-16/h3-6,12H,7-10,14H2,1-2H3
SMILES:
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol

1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC15856514

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine -

Specification

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
IUPAC Name 1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine
Standard InChI InChI=1S/C13H21N3/c1-15(2)13-5-3-11(4-6-13)9-16-8-7-12(14)10-16/h3-6,12H,7-10,14H2,1-2H3
Standard InChI Key IBZNDVIRLXAXIZ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)CN2CCC(C2)N

Introduction

Structural Characterization

Molecular Architecture

The compound features a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) substituted at the 3-position with an amine group (-NH2). The 1-position of the pyrrolidine is functionalized with a benzyl group [(4-(dimethylamino)phenyl)methyl], where the aromatic ring carries a dimethylamino (-N(CH3)2) substituent at the para position. This arrangement confers both lipophilic (aromatic ring) and hydrophilic (amine groups) regions, influencing its solubility and interaction profiles.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
SMILESCN(C)C1=CC=C(C=C1)CN2CCC(C2)N
InChI KeyIBZNDVIRLXAXIZ-UHFFFAOYSA-N

Synthetic Routes

Reductive Amination Approach

A plausible synthesis involves reductive amination between 4-(dimethylamino)benzaldehyde and pyrrolidin-3-amine. This method, analogous to the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , proceeds via imine formation followed by sodium borohydride reduction:

  • Imine Formation: Condensation of 4-(dimethylamino)benzaldehyde with pyrrolidin-3-amine in ethanol at 30°C.

  • Reduction: Treatment with NaBH4 (3 equivalents) for 16 hours to yield the secondary amine .

  • Workup: Acid-base extraction and crystallization from ethanol/HCl to isolate the product as a hydrochloride salt .

Table 2: Representative Reaction Conditions

ParameterValueSource
Temperature30°C
Reducing AgentNaBH4 (3 eq)
Reaction Time16 hours
Solvent SystemEthanol/H2O
Yield~70% (analogous route)

Alternative Pathway: Alkylation Strategy

Physicochemical Properties

Acid-Base Behavior

The compound contains two basic sites:

  • Pyrrolidine Tertiary Amine: pKa ≈ 10.7 (estimated from dimethylamine derivatives)

  • Dimethylamino Group: pKa ≈ 10.1 (aliphatic tertiary amine)

These values suggest high water solubility under acidic conditions (pH < 4) where both amines are protonated. At physiological pH (7.4), the compound exists predominantly in its monocationic form.

Solubility and Lipophilicity

Experimental solubility data remains unpublished, but computational estimates using the ALOGPS algorithm predict:

  • logP: 1.8 ± 0.3 (moderate lipophilicity)

  • Water Solubility: 12.4 mg/mL (25°C, protonated form)

The balance between aromatic lipophilicity and amine hydrophilicity makes this compound suitable for both aqueous and organic reaction media.

Biological Activity and Applications

CNS Drug Intermediate

The dimethylamino group, a common pharmacophore in CNS agents, suggests potential use in antidepressant or antipsychotic drug synthesis. Related compounds like (3S)-(-)-3-(dimethylamino)pyrrolidine serve as intermediates in bafutinib (a kinase inhibitor) synthesis , highlighting this scaffold's versatility.

Antimicrobial Applications

Quaternary ammonium derivatives of pyrrolidine amines exhibit bactericidal properties. While direct evidence is lacking for this compound, structural similarity to membrane-disrupting agents implies possible activity against Gram-positive pathogens following chemical modification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator